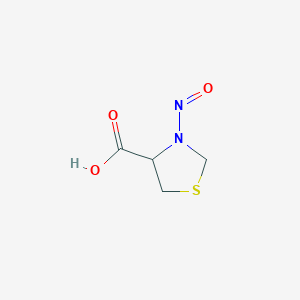

N-Nitrosothiazolidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLMHMRNPVACGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016082 | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88381-44-6, 86594-16-3 | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993DMQ1GJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the structure of N-Nitrosothiazolidine-4-carboxylic acid?

An In-depth Technical Guide to the Structure of N-Nitrosothiazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound (NTCA), a compound of interest in food science, toxicology, and potentially in drug development due to its nature as an N-nitroso derivative of a cyclic amino acid.

Chemical Structure and Properties

This compound is a derivative of the heterocyclic amino acid thiazolidine-4-carboxylic acid (also known as thioproline). The core structure consists of a five-membered thiazolidine ring, which contains both a sulfur and a nitrogen atom. The defining feature of NTCA is the nitroso group (-N=O) attached to the nitrogen atom of the thiazolidine ring (at position 3). A carboxylic acid group is substituted at position 4 of the ring.[1][2] This compound is functionally related to alpha-amino acids.[1][2]

The IUPAC name for this compound is 3-nitroso-1,3-thiazolidine-4-carboxylic acid.[1] It is classified as an organonitrogen and an organooxygen compound.[1]

Diagram of Chemical Structure

References

An In-depth Technical Guide to the Synthesis of N-Nitrosothiazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis pathway for N-Nitrosothiazolidine-4-carboxylic acid (NTCA), a compound of interest in food safety and toxicological research. The document details the key precursors, reaction conditions, and analytical methodologies pertinent to its formation and detection.

Introduction

This compound (NTCA) is a non-volatile N-nitroso compound found in various smoked and cured food products, as well as in human urine.[1][2] Its presence is an indicator of endogenous nitrosation, a process with potential implications for human health.[2] The synthesis of NTCA is primarily a two-step process involving the formation of a precursor molecule, thiazolidine-4-carboxylic acid (TCA), followed by its nitrosation.

Synthesis Pathway

The primary pathway for the synthesis of NTCA involves two key reactions:

-

Formation of Thiazolidine-4-carboxylic Acid (TCA): The precursor molecule, TCA (also known as thioproline), is formed through the condensation reaction of L-cysteine and formaldehyde.[3] This reaction typically occurs readily in aqueous solutions.

-

N-Nitrosation of Thiazolidine-4-carboxylic Acid: The secondary amine group in the TCA ring is susceptible to nitrosation by a nitrosating agent, most commonly derived from sodium nitrite under acidic conditions, to yield NTCA.[4][5]

The overall synthesis can be visualized as a sequential process, which is detailed in the experimental workflow below.

Experimental Protocols

While detailed, step-by-step laboratory synthesis protocols for NTCA are not extensively documented in publicly available literature, a representative procedure can be constructed based on established chemical principles and reported reaction conditions.

Synthesis of Thiazolidine-4-carboxylic Acid (TCA)

A general and efficient method for the synthesis of TCA, the precursor to NTCA, has been reported with high yields.

Materials:

-

L-cysteine hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Sodium acetate

-

Ethanol

-

Distilled water

-

Diethyl ether

Procedure:

-

Dissolve L-cysteine hydrochloride in a 1:1 mixture of distilled water and ethanol.

-

Add sodium acetate to the solution to act as a buffer.

-

To this solution, add a molar equivalent of formaldehyde solution.

-

Stir the reaction mixture vigorously at room temperature for approximately 24 hours.

-

The resulting precipitate of thiazolidine-4-carboxylic acid is collected by vacuum filtration.

-

Wash the precipitate with cold ethanol and then diethyl ether.

-

The crude product can be recrystallized from a hot ethanol/water mixture to yield pure TCA.

Synthesis of this compound (NTCA)

The nitrosation of TCA is achieved under specific pH and temperature conditions.

Materials:

-

Thiazolidine-4-carboxylic acid (TCA)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other suitable acid to adjust pH

-

Distilled water

Procedure:

-

Dissolve a known quantity of TCA in distilled water.

-

Cool the solution in an ice bath and adjust the pH to 2 with hydrochloric acid.

-

While maintaining the temperature at 37°C, add a molar excess of sodium nitrite solution dropwise with constant stirring.

-

Allow the reaction to proceed at 37°C. The reaction time can be monitored by analytical methods such as HPLC.

-

Following the completion of the reaction, the product (NTCA) can be extracted from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).

-

The organic extracts are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude NTCA.

-

Further purification can be achieved through column chromatography or recrystallization.

Quantitative Data

Quantitative data for the synthesis of NTCA is primarily available from kinetic studies and analysis of its presence in various matrices.

Table 1: Kinetic Data for the Nitrosation of Thioproline (TCA)

| Parameter | Value | Conditions | Reference |

| Reaction Order (Nitrite) | First-order | pH 2.0, 37°C | [4] |

| Rate Constant (k) | 49.4 M⁻²s⁻¹ | pH 2.0, 37°C | [4] |

Table 2: Reported Concentrations of NTCA in Food and Biological Samples

| Matrix | Concentration Range | Reference |

| Smoked Meats | Up to 13,700 ppb | [1] |

| Uncooked Cured Meats | 8 to 1400 ppb | [6] |

| Human Urine (24h) | 0.9 to 35.9 µ g/day | [2] |

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of NTCA from L-cysteine and formaldehyde.

Experimental Workflow for NTCA Synthesis and Analysis

Caption: Workflow for NTCA synthesis and subsequent analysis.

Analytical Characterization

The structural confirmation of synthesized NTCA is crucial and is typically achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[4]

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the NTCA molecule.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the chemical structure and connectivity of atoms.[4]

-

High-Performance Liquid Chromatography with Thermal Energy Analyzer (HPLC-TEA): A sensitive and selective method for the detection and quantification of N-nitroso compounds in complex matrices like food.[1]

Conclusion

The synthesis of this compound is a straightforward chemical process that is of significant interest to researchers in food science, toxicology, and drug development. Understanding its formation pathway and having access to robust analytical methods are essential for assessing its occurrence and potential risks. The information and representative protocols provided in this whitepaper serve as a valuable resource for professionals engaged in the study of this and other N-nitroso compounds.

References

- 1. Macrophage-mediated N-nitrosation of thioproline and proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H6N2O3S | CID 104890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Kinetics of nitrosation of thioproline, the precursor of a major nitroso compound in human urine, and its role as a nitrite scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Mechanistic studies of nitrosation reactions of N-.O- and S-nitroso compounds - Durham e-Theses [etheses.dur.ac.uk]

Formation of N-Nitrosothiazolidine-4-carboxylic Acid in Cured Meats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of N-Nitrosothiazolidine-4-carboxylic acid (NTCA), a non-volatile N-nitrosamine, in cured meat products. NTCA is of significant interest due to its potential toxicological properties and its prevalence in various processed foods. This document outlines the chemical pathways of its formation, factors influencing its concentration, quantitative data from various studies, and detailed experimental protocols for its analysis.

Introduction

N-nitrosamines (NAs) are a class of chemical compounds that can form in food products, particularly cured meats, through the reaction of nitrosating agents with secondary amines. While volatile N-nitrosamines have been extensively studied, non-volatile species such as NTCA are gaining increasing attention. NTCA is formed from the reaction of cysteine with formaldehyde or other aldehydes, followed by nitrosation. Its presence has been confirmed in a variety of cured and smoked meat products, with levels varying significantly depending on the product type and processing conditions. Understanding the mechanisms of NTCA formation is crucial for developing effective mitigation strategies to minimize consumer exposure.

Chemical Formation Pathway of NTCA

The formation of NTCA in cured meats is a multi-step process involving the Maillard reaction, lipid oxidation products, and the presence of curing agents. The primary precursors are the amino acid cysteine and aldehydes, with formaldehyde being a key reactant.

The generally accepted pathway is as follows:

-

Thiazolidine-4-carboxylic acid formation: Cysteine reacts with an aldehyde (e.g., formaldehyde) to form a Schiff base, which then cyclizes to form thiazolidine-4-carboxylic acid.

-

Nitrosation: In the presence of a nitrosating agent, typically nitrous anhydride (N₂O₃) derived from nitrite under acidic conditions, the secondary amine group of the thiazolidine-4-carboxylic acid is nitrosated to form NTCA.

N-Nitrosothiazolidine-4-carboxylic Acid: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is an N-nitroso compound that has garnered attention in the fields of food science, toxicology, and pharmaceutical research. Its presence in cured meats and other food products, formed from the reaction of thioproline with nitrosating agents, has prompted investigations into its chemical behavior and potential biological effects. This technical guide provides an in-depth overview of the chemical properties and stability of NTCA, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways to support further research and development.

Chemical Properties

This compound is a derivative of the amino acid proline, where a nitroso group is attached to the nitrogen atom of the thiazolidine ring.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O₃S | [1] |

| Molecular Weight | 162.17 g/mol | [1] |

| IUPAC Name | 3-nitroso-1,3-thiazolidine-4-carboxylic acid | [1] |

| CAS Number | 88381-44-6 | |

| Melting Point | 180 °C | [1] |

| SMILES | C1C(N(CS1)N=O)C(=O)O | [1] |

| InChI Key | LGLMHMRNPVACGS-UHFFFAOYSA-N | [1] |

Stability Profile

The stability of NTCA is a critical factor in understanding its persistence, degradation, and potential for human exposure. Its stability is influenced by temperature, pH, and light.

Thermal Stability

NTCA exhibits limited thermal stability. A key degradation pathway is the thermal decarboxylation to form N-nitrosothiazolidine (NTHZ). This reaction has been observed to occur at 110 °C. The formation of NTHZ is of toxicological interest due to the potential carcinogenicity of some N-nitroso compounds.

Caption: Thermal decomposition pathway of NTCA.

pH Stability

Photostability

Detailed studies on the photostability of NTCA are limited. However, research on related thiazole-containing carboxylic acids has demonstrated that they can undergo UV-induced photolysis, leading to decarboxylation and subsequent ring-opening reactions.[3][4] Therefore, it is plausible that NTCA may also be susceptible to degradation upon exposure to UV light.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of NTCA involves the nitrosation of L-thioproline (thiazolidine-4-carboxylic acid).

Materials:

-

L-thioproline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other suitable acid

-

Distilled water

Procedure:

-

Dissolve L-thioproline in distilled water.

-

Adjust the pH of the solution to 2 with hydrochloric acid.[5]

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in distilled water to the L-thioproline solution while maintaining the temperature below 5 °C.[5]

-

Stir the reaction mixture at 37 °C.[5]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the product can be extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system.

-

The final product should be characterized by spectroscopic methods such as mass spectrometry, infrared spectroscopy, and ¹H-NMR to confirm its identity and purity.[5]

Caption: Experimental workflow for the synthesis of NTCA.

Analytical Methods for the Determination of this compound

The analysis of NTCA and other N-nitrosamines often requires sensitive and selective analytical techniques due to their potential presence at low concentrations in complex matrices.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile N-nitroso compounds.

-

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a stationary phase (column) based on the analyte's affinity for the stationary and mobile phases. Detection can be performed using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS).

-

Typical HPLC Parameters for Thiazolidine Carboxylic Acids:

-

Column: C18 reversed-phase column (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0 µm).[6]

-

Mobile Phase: A gradient elution with an acidic aqueous phase (e.g., 0.1 mol/L trichloroacetic acid, pH 1.7) and an organic modifier (e.g., acetonitrile).[6]

-

Flow Rate: 1 mL/min.[6]

-

Detection: UV detection at a suitable wavelength (e.g., 355 nm after derivatization for some thiazolidines) or mass spectrometry for higher specificity.[6]

-

Sample Preparation: May involve liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like NTCA, derivatization is typically required to increase their volatility.

-

Principle: The analyte is volatilized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

-

Typical GC-MS Parameters for N-Nitrosamines:

-

Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injection: Splitless or direct injection.

-

Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.

-

Ionization: Electron Impact (EI).

-

Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[7]

-

Derivatization: For NTCA, esterification of the carboxylic acid group (e.g., with diazomethane or by acidic catalysis with an alcohol) would be necessary to increase its volatility for GC analysis.

-

Conclusion

This technical guide has summarized the key chemical properties and stability aspects of this compound. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers and professionals working with this compound. Further research is warranted to fully elucidate the degradation kinetics of NTCA under various environmental conditions, which will provide a more complete understanding of its fate and potential impact.

References

- 1. This compound | C4H6N2O3S | CID 104890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagenicity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

The Biological Activity of N-Nitrosothiazolidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is an N-nitroso compound found in various smoked and cured foods and is also formed endogenously in the human body. Initially, its classification as a nitrosamine raised concerns regarding its potential carcinogenicity. However, extensive research has revealed that NTCA itself possesses very low direct biological activity. Its primary significance lies in its role as a precursor to the carcinogenic compound N-Nitrosothiazolidine (NTHZ) through metabolic decarboxylation. This guide provides an in-depth analysis of the biological activities of NTCA, summarizing key experimental findings, detailing methodologies, and visualizing the critical metabolic pathways.

Introduction

This compound (NTCA) is formed from the reaction of thiazolidine-4-carboxylic acid (thioproline) with nitrosating agents, such as nitrite, which is commonly used in curing meats.[1] Thioproline itself is a condensation product of L-cysteine and formaldehyde.[1] The presence of NTCA has been detected in human urine, where it serves as an indicator of exposure to its precursors and endogenous nitrosation processes.[1][2][3] While structurally an N-nitroso compound, a class known to include potent carcinogens, the biological activity of NTCA is distinct from many of its counterparts, exhibiting minimal direct toxicity and mutagenicity.[1][4][5] The main toxicological concern stems from its potential conversion to the carcinogenic metabolite, N-Nitrosothiazolidine (NTHZ).[1][2]

Genotoxicity and Cytotoxicity Profile

The direct genotoxic and cytotoxic effects of NTCA have been investigated primarily using in vitro human cell line models. Studies on the HeLa S3 cell line have been pivotal in characterizing its activity at the cellular level.

Effects on Cell Viability and Growth

Exposure of HeLa S3 cells to a wide range of NTCA concentrations (10 µM to 10 mM) for up to 36 hours did not impact cell viability.[1][4][5] However, a decrease in cell growth was observed at the highest concentration tested (10 mM).[4][5]

Effects on Macromolecular Synthesis

NTCA showed no inhibitory effect on RNA and protein synthesis at any concentration tested.[4][5] Similarly, DNA synthesis was unaffected at concentrations up to 3 mM.[4][5] An anomalous stimulation of DNA synthesis was noted at a high concentration of 10 mM after a 24-hour incubation period.[4][5]

Mutagenicity and DNA Repair

A key indicator of genotoxicity is the induction of DNA repair mechanisms in response to DNA damage. NTCA was found to be non-mutagenic in the HeLa S3 test system as it did not initiate 'unscheduled' DNA synthesis (UDS), a marker for DNA repair.[1][4][5] This suggests that NTCA does not directly damage DNA in a manner that triggers the cell's excision repair pathways.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on HeLa S3 cells.

Table 1: Effect of NTCA on HeLa S3 Cell Viability and Growth

| Concentration | Incubation Time (h) | Cell Viability | Cell Growth |

|---|---|---|---|

| 10 µM - 10 mM | 1 - 36 | No effect | No effect up to 3 mM |

| 10 mM | 24 - 36 | No effect | Decreased |

Data sourced from studies on HeLa S3 cells.[4][5]

Table 2: Effect of NTCA on Macromolecular Synthesis in HeLa S3 Cells

| Concentration | Incubation Time (h) | DNA Synthesis | RNA Synthesis | Protein Synthesis |

|---|---|---|---|---|

| Up to 3 mM | 1 - 36 | No effect | No effect | No effect |

| 10 mM | 24 | Stimulated | No effect | No effect |

Data sourced from studies on HeLa S3 cells.[4][5]

Table 3: Unscheduled DNA Synthesis (UDS) in HeLa S3 Cells Exposed to NTCA

| Concentration | Incubation Time (h) | UDS Initiation | Conclusion |

|---|---|---|---|

| 10 µM - 10 mM | 1 - 36 | Not initiated | Non-mutagenic in this assay |

Data sourced from studies on HeLa S3 cells.[1][4][5]

Carcinogenicity Assessment

Computational models and metabolic studies provide the primary evidence for the carcinogenic potential related to NTCA.

Computational Prediction

The Computer Automated Structure Evaluating (CASE) system, which predicts a chemical's properties based on its structure, predicted NTCA to be non-carcinogenic.[1][2] In contrast, the same system predicted its decarboxylated metabolite, N-Nitrosothiazolidine (NTHZ), to be a carcinogen.[1][2]

Metabolic Activation to a Carcinogen

The primary pathway of concern is the metabolic conversion of NTCA to NTHZ. This decarboxylation reaction transforms the non-carcinogenic precursor into a potentially active carcinogen.[1] This highlights that the risk associated with NTCA is not from the compound itself but from its bioactivation.

Signaling and Metabolic Pathways

The key biological activity of NTCA is not mediated by direct interaction with cellular signaling cascades but rather through its metabolic fate. The pathway below illustrates the formation of NTCA and its subsequent conversion to the carcinogenic metabolite NTHZ.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity and Mutagenicity Assessment Workflow

The general workflow for assessing the biological activity of NTCA in a cell-based model is outlined below.

Cell Culture and Exposure

-

Cell Line: Human HeLa S3 cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.[5]

-

NTCA Preparation: this compound is dissolved in a suitable solvent and diluted in the growth medium to final concentrations ranging from 10 µM to 10 mM.[5]

-

Exposure Protocol: Cells are seeded in appropriate culture vessels (e.g., multi-well plates, flasks). After adherence, the medium is replaced with the NTCA-containing medium. Control cells receive medium with the solvent alone. The cells are then incubated for specified periods, typically ranging from 1 to 36 hours.[5]

Cell Viability and Growth Assays

-

Viability Assessment: Cell viability can be determined using methods like the trypan blue exclusion assay, where viable cells exclude the dye.

-

Growth Assessment: Cell growth is monitored by counting the number of cells at the beginning and end of the exposure period using a hemocytometer or an automated cell counter. A reduction in the rate of cell proliferation compared to the control indicates an effect on cell growth.[5]

Macromolecular Synthesis Assays

-

Principle: The rate of DNA, RNA, and protein synthesis is measured by the incorporation of radiolabeled precursors.

-

Protocol:

-

During the final hours of the NTCA exposure period, cells are pulsed with a radiolabeled precursor (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, or [³H]leucine for protein).

-

After the pulse, the cells are washed to remove unincorporated precursors.

-

The macromolecules are precipitated using an acid (e.g., trichloroacetic acid).

-

The amount of radioactivity incorporated into the acid-insoluble fraction is quantified using a scintillation counter.

-

The results are expressed as a percentage of the incorporation in control cells.[5]

-

Unscheduled DNA Synthesis (UDS) Assay

-

Principle: This assay measures DNA repair synthesis in non-S-phase cells. Genotoxic agents that damage DNA will induce DNA repair, which can be detected by the incorporation of [³H]thymidine outside of the normal S-phase of the cell cycle.

-

Protocol:

-

HeLa S3 cells are cultured in the presence of hydroxyurea to inhibit normal replicative DNA synthesis.

-

The cells are then exposed to various concentrations of NTCA, along with a positive control (a known mutagen) and a negative control.

-

[³H]thymidine is added to the medium during the exposure.

-

After incubation, the cells are harvested, and the DNA is isolated.

-

The amount of radioactivity incorporated into the DNA is measured by scintillation counting.

-

A significant increase in [³H]thymidine incorporation in NTCA-treated cells compared to the negative control would indicate the initiation of UDS. The lack of such an increase demonstrates that NTCA does not induce this type of DNA damage.[5]

-

Conclusion

References

- 1. This compound | 88381-44-6 | Benchchem [benchchem.com]

- 2. Computer automated structure evaluation of the carcinogenicity of N-nitrosothiazolidine and N-nitrosothiazolidine 4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Mutagenicity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

N-Nitrosothiazolidine-4-carboxylic acid as a derivative of thiazolidine-4-carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Nitrosothiazolidine-4-carboxylic acid (NTCA), a derivative of Thiazolidine-4-carboxylic acid (TCA). It covers its chemical properties, formation, occurrence, toxicological profile, and the analytical methods used for its detection. This document is intended to be a valuable resource for professionals in research, science, and drug development.

Introduction

This compound (NTCA) is an N-nitroso compound that has garnered attention due to its presence in various foods and its endogenous formation in the human body.[1][2] It is a derivative of Thiazolidine-4-carboxylic acid (TCA), which is formed from the condensation of L-cysteine with aldehydes.[2][3] The study of NTCA is significant for assessing human exposure to N-nitroso compounds and their precursors.[4][5]

Chemical and Physical Properties

The chemical and physical characteristics of NTCA and its precursor TCA are fundamental to understanding their behavior in biological and chemical systems.

| Property | This compound (NTCA) | Thiazolidine-4-carboxylic acid (TCA) |

| Molecular Formula | C4H6N2O3S[1] | C4H7NO2S |

| Molecular Weight | 162.17 g/mol [1] | 133.17 g/mol |

| CAS Number | 88381-44-6[1] | 34592-47-7[6] |

| IUPAC Name | 3-nitroso-1,3-thiazolidine-4-carboxylic acid[1] | 1,3-thiazolidine-4-carboxylic acid |

| Synonyms | NTCA, N-Nitroso-L-thioproline[1][7] | Thioproline[6] |

| Appearance | Yellow Solid[8] | Solid |

| Melting Point | 180 °C[1] | Not specified |

Formation of this compound

The formation of NTCA is a two-step process that can occur both in food products and endogenously.

Step 1: Formation of the Precursor, Thiazolidine-4-carboxylic Acid (TCA) The initial step involves the reaction between the amino acid L-cysteine and an aldehyde, most commonly formaldehyde.[2] This condensation reaction readily occurs under physiological conditions to form the heterocyclic precursor, TCA.[2]

Step 2: Nitrosation of Thiazolidine-4-carboxylic Acid Once formed, TCA can undergo nitrosation, where a nitroso group (-N=O) is added to the secondary amine of the thiazolidine ring.[2] This reaction is facilitated by nitrosating agents such as nitrite, which can be derived from dietary nitrates.[2]

Occurrence of NTCA

NTCA has been identified in a variety of sources, which is indicative of widespread human exposure.

| Source | Concentration Range | Notes |

| Uncooked Cured Meats | 8 to 1400 ppb[9] | Levels were significantly higher than N-nitrosothiazolidine (NTHZ).[9] |

| Smoked Meats | Up to 13,700 ppb[10] | Higher levels found in smoked vs. non-smoked meats.[10] |

| Smoked Fish | Traces to higher levels | Found in some smoked fish samples.[10] |

| Human Urine | Varies among individuals | Used as a potential biomarker for exposure to precursors.[2][5] |

Toxicology and Biological Activity

The toxicological profile of NTCA has been investigated to understand its potential health risks.

| Endpoint | Result | Experimental System |

| Cytotoxicity | No effect on cell viability at any concentration or incubation period.[11] | HeLa S3 human cell line[11] |

| Cell Growth | Decreased cell growth at 10 mM.[11] | HeLa S3 human cell line[11] |

| DNA, RNA, Protein Synthesis | No effect up to 3 mM; stimulation of DNA synthesis at 10 mM after 24h.[11] | HeLa S3 human cell line[11] |

| Mutagenicity | Not mutagenic.[11] | HeLa S3 human cell line[11] |

| Carcinogenicity | Insufficient data for a definitive conclusion.[12] | - |

Unlike potent carcinogens such as N-nitrosodimethylamine (NDMA), NTCA has not demonstrated mutagenicity in the HeLa S3 cell assay.[2][11] Its toxicological profile appears more aligned with non-carcinogenic N-nitroso compounds like N-nitrosoproline.[2] The measurement of NTCA in urine is considered a valuable method for assessing exposure to its precursors, formaldehyde and nitrite.[2][5]

Experimental Protocols

A. Synthesis of this compound

A common laboratory synthesis of NTCA involves the reaction of L-thioproline (TCA) with sodium nitrite under acidic conditions.

Protocol:

-

Dissolve L-thioproline in water.

-

Adjust the pH of the solution to 2 with an appropriate acid.

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the temperature at 37°C.[11]

-

Stir the reaction mixture for a specified period.

-

The resulting NTCA can be isolated and purified using standard techniques.

-

Characterization of the synthesized NTCA is typically performed using mass spectrometry, infrared spectroscopy, and 1H-nuclear magnetic resonance spectroscopy.[11]

B. Analytical Methods for Detection and Quantification

The analysis of NTCA in complex matrices like food and biological fluids requires sensitive and specific analytical methods.

Protocol: HPLC-Thermal Energy Analyzer (TEA)

-

Sample Extraction: The sample is extracted with a solvent mixture such as acetonitrile/glacial acetic acid.[10]

-

Lipid Removal: Fats and lipids are removed through liquid-liquid partitioning with a nonpolar solvent like isooctane.[10]

-

Cleanup: The extract is cleaned up using a solid-phase extraction (SPE) cartridge, such as basic alumina.[10]

-

Analysis: The cleaned-up extract is analyzed by High-Performance Liquid Chromatography coupled with a Thermal Energy Analyzer (HPLC-TEA), which is highly selective for N-nitroso compounds.[10]

Confirmation of NTCA identity can be achieved by:

-

Gas-liquid chromatography-TEA (GLC-TEA) after trimethylsilylation.[10]

-

GLC-mass spectrometry (GLC-MS) after derivatization.[10]

Logical Relationships and Biomarker Potential

The presence of NTCA in human urine is a direct consequence of exposure to its precursors and subsequent endogenous synthesis. This relationship makes NTCA a valuable biomarker.

Conclusion

This compound is a significant N-nitroso compound formed from the reaction of L-cysteine and aldehydes, followed by nitrosation. While it is found in various foods and is formed endogenously, current toxicological data suggests it has low cytotoxicity and is not mutagenic in the tested systems.[11] Its primary importance lies in its role as a potential biomarker for assessing human exposure to precursors like formaldehyde and nitrites.[2][5] Further research is warranted to fully elucidate its carcinogenic potential and its role in human health.[12] The analytical methods detailed in this guide provide a robust framework for the continued investigation of NTCA in various matrices.

References

- 1. This compound | C4H6N2O3S | CID 104890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 88381-44-6 | Benchchem [benchchem.com]

- 3. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of cysteine as both precursor of thiazolidine 4-carboxylic acids found in human urine and possible inhibitor of endogenous N-nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. fishersci.com [fishersci.com]

- 7. (4R)-3-Nitroso-4-thiazolidinecarboxylic acid | C4H6N2O3S | CID 128827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. Effect of this compound on formation of N-nitrosothiazolidine in uncooked bacon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mutagenicity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orbit.dtu.dk [orbit.dtu.dk]

Decarboxylation of N-Nitrosothiazolidine-4-carboxylic acid to N-nitrosothiazolidine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a non-volatile N-nitroso compound that has been identified in various cured meat and fish products. The decarboxylation of NTCA to the volatile N-nitrosothiazolidine (NTHZ), a potential carcinogen, is a reaction of significant interest, particularly in the context of food safety and toxicology. This technical guide provides an in-depth overview of the thermal decarboxylation of NTCA to NTHZ, summarizing the available quantitative data, outlining experimental protocols, and presenting a logical workflow for the investigation of this reaction.

Introduction

N-nitroso compounds are a class of chemicals that have garnered considerable attention due to the carcinogenic potential of many of its members. This compound (NTCA) is a derivative of the amino acid proline and has been detected in smoked and cured foods. It is speculated that NTCA can undergo decarboxylation to form N-nitrosothiazolidine (NTHZ), a volatile nitrosamine. While NTCA itself is predicted to be non-carcinogenic, its conversion to the potentially carcinogenic NTHZ is a critical area of study.[1] This guide focuses on the chemical transformation of NTCA to NTHZ via decarboxylation, a reaction typically induced by heat.

Quantitative Data on the Decarboxylation of NTCA

The thermal conversion of NTCA to NTHZ has been observed in model systems. The primary quantitative data point available in the literature is the temperature at which this reaction occurs.

| Parameter | Value | Reference |

| Decarboxylation Temperature | 110 °C | [2] |

This table summarizes the key quantitative parameter for the thermal decarboxylation of NTCA in a model system.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the thermal decarboxylation of NTCA.

Experimental Protocols

Based on the available information and general laboratory practices for thermal decarboxylation, a detailed experimental protocol can be outlined.

Objective: To induce and monitor the thermal decarboxylation of NTCA to NTHZ in a controlled laboratory setting.

Materials:

-

This compound (NTCA) standard

-

High-purity solvent (e.g., water, phosphate buffer)

-

Heating apparatus with precise temperature control (e.g., heating block, oil bath)

-

Reaction vessels (e.g., sealed glass vials)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Thermal Energy Analyzer (GC-TEA), High-Performance Liquid Chromatography (HPLC) with a suitable detector)

Procedure:

-

Preparation of NTCA Solution: Prepare a stock solution of NTCA in the chosen solvent at a known concentration.

-

Reaction Setup: Aliquot the NTCA solution into multiple reaction vessels. Seal the vessels to prevent the loss of the volatile product, NTHZ.

-

Heating: Place the reaction vessels in the pre-heated apparatus set to 110 °C.[2]

-

Time-Course Sampling: At predetermined time intervals, remove a vessel from the heating apparatus and immediately quench the reaction by cooling it in an ice bath.

-

Sample Preparation for Analysis: Extract the reaction mixture to isolate the analytes of interest (NTCA and NTHZ). This may involve liquid-liquid extraction or solid-phase extraction.

-

Analytical Quantification: Analyze the extracted samples using a validated analytical method, such as GC-TEA or HPLC, to determine the concentrations of both NTCA and NTHZ.

-

Data Analysis: Plot the concentrations of NTCA and NTHZ as a function of time to determine the reaction kinetics.

Caption: A generalized workflow for studying NTCA decarboxylation.

Factors Influencing Decarboxylation

Several factors can influence the rate and extent of the decarboxylation of NTCA. While specific studies on NTCA are limited, general principles of chemical kinetics suggest the following are likely to be important:

-

Temperature: As a thermally driven reaction, the rate of decarboxylation is highly dependent on temperature. Higher temperatures are expected to increase the reaction rate.

-

pH: The protonation state of the carboxylic acid group can affect its stability and reactivity. The pH of the medium could therefore influence the decarboxylation rate.

-

Solvent: The polarity and protic nature of the solvent can impact the stability of the transition state and thus the reaction rate.

-

Presence of Catalysts: Although not reported for NTCA, certain metal ions or other catalysts can facilitate decarboxylation reactions.

Conclusion

The decarboxylation of this compound to N-nitrosothiazolidine is a thermally induced reaction of toxicological significance. This guide has summarized the key temperature at which this conversion occurs and provided a framework for its investigation in a laboratory setting. Further research is warranted to elucidate the detailed reaction mechanism, and kinetics, and to explore the influence of various environmental factors on this transformation. Such studies are crucial for accurately assessing the risk associated with the presence of NTCA in the food supply.

References

- 1. Structural and kinetic studies on native intermediates and an intermediate analogue in benzoylformate decarboxylase reveal a least motion mechanism with an unprecedented short-lived predecarboxylation intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on formation of N-nitrosothiazolidine in uncooked bacon - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of N-Nitrosothiazolidine-4-carboxylic Acid in Smoked Fish: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a non-volatile N-nitroso compound that has been identified in various cured and smoked food products, including smoked fish. Its presence is a subject of interest due to the carcinogenic potential of many N-nitroso compounds. This technical guide provides an in-depth overview of the occurrence of NTCA in smoked fish, detailing its formation, quantitative levels reported in scientific literature, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and food safety.

Introduction

N-nitroso compounds (NOCs) are a class of chemical carcinogens that can form in food during processing and preparation.[1] They are broadly categorized into volatile and non-volatile nitrosamines. While volatile nitrosamines have been extensively studied, non-volatile nitrosamines, such as this compound (NTCA), are of increasing interest.[1] NTCA has been detected in a variety of smoked and cured products, with smoked fish being a notable dietary source.[2][3] This guide will focus on the current understanding of NTCA in the context of smoked fish.

Formation of this compound in Smoked Fish

The formation of NTCA in smoked fish is a chemical process involving precursors present in the fish and components introduced during the smoking process. The primary pathway involves the reaction of cysteine, a naturally occurring amino acid in fish, with formaldehyde, which is a component of wood smoke. This initial reaction forms thiazolidine-4-carboxylic acid. Subsequent nitrosation of this precursor by a nitrosating agent, such as nitrous acid (formed from nitrites), leads to the formation of NTCA.[2]

In marine fish of the gadoid family, trimethylamine oxide can decompose to formaldehyde, providing an endogenous source of this precursor.[2] The use of nitrites as curing agents in some fish processing methods can also contribute to the availability of nitrosating agents.[1]

Quantitative Occurrence of NTCA in Smoked Fish

The concentration of NTCA in smoked fish can vary significantly depending on the fish species, the smoking method, and the presence of precursors and nitrosating agents. The available literature provides a range of reported values.

| Fish Product Category | NTCA Concentration | Reference |

| Smoked Fish (General) | 3294 µg/kg | [2] |

| Smoked Fish (Some Samples) | 27 - 344 ppb (µg/kg) | [2] |

| Smoked Fish and Seafood (2 out of 8 samples positive for a related compound, HMNTCA*) | 10 - 260 µg/kg | [2] |

*HMNTCA: 2-(hydroxymethyl)-N-nitrosothiazolidine-4-carboxylic acid.

Experimental Protocols for NTCA Analysis

The analysis of NTCA in smoked fish is a multi-step process that requires careful sample preparation and sophisticated analytical instrumentation. The most common method involves High-Performance Liquid Chromatography coupled with a Thermal Energy Analyzer (HPLC-TEA).

Analytical Workflow

The general workflow for the analysis of NTCA in smoked fish samples includes sample extraction, lipid removal, extract cleanup, and instrumental analysis.

Detailed Methodology

The following is a synthesized protocol based on methodologies reported in the literature for the analysis of non-volatile nitrosamines like NTCA in food matrices.

1. Sample Preparation and Extraction:

-

Homogenize a representative portion of the smoked fish sample.

-

Weigh a known amount of the homogenized sample (e.g., 10 g) into a centrifuge tube.

-

Add an extraction solvent, typically a mixture of acetonitrile and glacial acetic acid (e.g., 100:1 v/v), at a specified volume (e.g., 50 mL).

-

To inhibit artefactual nitrosation during extraction, add small amounts of ascorbyl palmitate and sulfamic acid.

-

Homogenize the sample with the solvent for a set period (e.g., 2 minutes) using a high-speed blender.

-

Centrifuge the mixture to separate the solid and liquid phases.

2. Lipid Removal:

-

Decant the supernatant (acetonitrile extract) into a separatory funnel.

-

Add an equal volume of isooctane and shake vigorously for a few minutes.

-

Allow the layers to separate and discard the upper isooctane layer containing the lipids.

-

Repeat the isooctane wash to ensure complete removal of fats.

3. Extract Cleanup (Solid-Phase Extraction):

-

Prepare a chromatography column with a suitable sorbent, such as basic alumina containing a small percentage of water (e.g., 6%).

-

Pass the cleaned-up acetonitrile extract through the column.

-

Elute the NTCA from the column using an appropriate solvent, which may be the same extraction solvent or a different mobile phase.

-

Collect the eluate and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

4. HPLC-TEA Analysis:

-

Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system equipped with a Thermal Energy Analyzer (TEA) detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific column and analytes.

-

Injection Volume: Inject a known volume of the concentrated extract (e.g., 20 µL) into the HPLC system.

-

Detection: The TEA detector is highly specific for N-nitroso compounds. It works by pyrolyzing the eluate to release nitric oxide (NO), which is then detected by its chemiluminescent reaction with ozone.

-

Quantification: Prepare a calibration curve using NTCA standards of known concentrations. The concentration of NTCA in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.

Conclusion

The presence of this compound in smoked fish is a result of complex chemical reactions between naturally occurring compounds in the fish and substances introduced during the smoking process. While the reported levels of NTCA vary, its detection warrants continued investigation due to the potential health risks associated with N-nitroso compounds. The analytical methodologies, primarily HPLC-TEA, provide a reliable means for the quantification of NTCA in these food products. This technical guide serves as a foundational resource for professionals engaged in the research and safety assessment of smoked foods. Further research is encouraged to expand the database of NTCA levels in a wider variety of smoked fish species and to further refine analytical protocols.

References

An In-depth Technical Guide to N-Nitrosothiazolidine-4-carboxylic Acid Precursors in Food Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a non-volatile N-nitroso compound found in a variety of food products, particularly those that are cured, smoked, or processed at high temperatures. Its presence in the human diet is of significant interest to researchers and food safety professionals due to its potential role as a precursor to the carcinogenic compound N-nitrosothiazolidine (NTHZ). This technical guide provides a comprehensive overview of the precursors to NTCA in food, its formation, quantitative levels, and the analytical methodologies used for its detection.

Precursors and Formation of this compound

The primary pathway for the formation of NTCA in food involves a two-step process: the formation of its precursor, thiazolidine-4-carboxylic acid (TCA), followed by nitrosation.

1.1. Formation of Thiazolidine-4-carboxylic Acid (TCA)

The principal precursors for TCA are the amino acid L-cysteine and formaldehyde . Cysteine is naturally present in many foods, particularly those high in protein. Formaldehyde can be present in food through various sources, including as a metabolic byproduct, from environmental contamination, or as a result of food processing techniques like smoking.

The reaction between L-cysteine and formaldehyde is a condensation reaction that proceeds via a Schiff base intermediate to form the stable cyclic compound, thiazolidine-4-carboxylic acid. While formaldehyde is the most common aldehyde involved, other aldehydes and ketones present in food can also react with cysteine to form substituted thiazolidine derivatives.

1.2. Nitrosation of Thiazolidine-4-carboxylic Acid

Once formed, TCA can be nitrosated to form NTCA. This reaction occurs in the presence of nitrosating agents, which are typically derived from nitrites (NO₂⁻) under acidic conditions. Nitrites are often added to cured meats as a preservative and color-fixing agent. In the acidic environment of the stomach, or in acidic food products, nitrous acid (HNO₂) is formed from nitrite, which can then nitrosate the secondary amine group of the TCA ring to form NTCA.

1.3. Decarboxylation to N-Nitrosothiazolidine (NTHZ)

NTCA can be a precursor to the volatile and carcinogenic N-nitrosamine, N-nitrosothiazolidine (NTHZ), through decarboxylation. This reaction is primarily driven by heat, with studies showing that decarboxylation of NTCA to NTHZ occurs at temperatures around 110°C, which can be reached during the frying of foods like bacon[1].

Signaling Pathway: Formation of NTCA and NTHZ

Quantitative Levels of NTCA and its Precursors in Food Products

The concentration of NTCA in food products can vary significantly depending on the type of food, processing methods, and storage conditions. Smoked and cured meat products generally exhibit the highest levels.

| Food Product | NTCA Concentration (µg/kg or ppb) | N-nitroso-2-methyl-thiazolidine-4-carboxylic acid (NMTCA) (µg/kg or ppb) | Reference(s) |

| Smoked Meats & Bacon | Up to 13,700 | - | [2] |

| Uncooked Cured Meats | 8 - 1,400 | - | [1] |

| Smoked Beef (Chiefs) | 4,227.492 | 989.175 | |

| Processed Meats (various) | 501.290 - 4,227.492 | 20.50 - 989.175 | |

| Smoked Fish | 27 - 344 | - | [2] |

| Smoked Poultry | 10 - 260 (as HMNTCA*) | - | [2] |

| Smoked Cheeses | Traces | - | [3] |

*HMNTCA: 2-(hydroxymethyl)-N-nitrosothiazolidine-4-carboxylic acid, a related non-volatile N-nitroso compound.

Experimental Protocols for the Analysis of NTCA in Food

The analysis of NTCA in complex food matrices requires sensitive and specific analytical methods. The most commonly employed techniques are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Sample Preparation: Extraction and Cleanup

A robust sample preparation procedure is crucial to remove interfering matrix components and concentrate the analyte of interest.

3.1.1. Materials and Reagents

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Anhydrous sodium sulfate

-

Sodium chloride

-

NTCA analytical standard

-

Internal standard (e.g., d4-NDMA or other suitable isotope-labeled nitrosamine)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or specific nitrosamine cartridges)

-

0.22 µm syringe filters

3.1.2. Extraction Procedure (for Meat Samples)

-

Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

-

Extraction: Add 10 mL of acetonitrile. Homogenize the mixture using a high-speed blender or shaker for 2-3 minutes.

-

Salting Out: Add 4 g of anhydrous sodium sulfate and 1 g of sodium chloride. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the upper acetonitrile layer to a clean tube.

3.1.3. Cleanup Procedure (Solid Phase Extraction - SPE)

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 4 mL of methanol followed by 4 mL of water.

-

Sample Loading: Load the extracted supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elution: Elute the NTCA and other nitrosamines with 5 mL of acetonitrile or a suitable solvent mixture.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-TEA analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Instrumental Analysis

3.2.1. LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and methanol, both containing a small percentage of formic acid (e.g., 0.1%), is common.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for NTCA and the internal standard are monitored.

3.2.2. GC-TEA Analysis

For GC-TEA analysis, NTCA, being non-volatile, requires derivatization to a more volatile compound before injection. A common derivatization agent is diazomethane to form the methyl ester.

-

Gas Chromatograph: Equipped with a capillary column suitable for nitrosamine analysis.

-

Detector: A Thermal Energy Analyzer (TEA) is highly specific for the detection of N-nitroso compounds. The TEA pyrolyzes the N-NO bond, and the resulting NO radical is detected via a chemiluminescence reaction with ozone.

Experimental Workflow Diagram

Conclusion

This compound is a significant non-volatile N-nitroso compound in the human diet, primarily formed from the reaction of L-cysteine and formaldehyde, followed by nitrosation. Its presence in food, particularly in cured and smoked products, is a concern due to its potential to convert to the carcinogen NTHZ upon heating. The accurate quantification of NTCA in various food matrices is essential for risk assessment and for developing strategies to mitigate its formation. The analytical methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the reliable determination of NTCA in food products. Further research is warranted to expand the database of NTCA levels in a wider range of foods and to better understand the impact of different processing techniques on its formation.

References

Methodological & Application

Detecting N-Nitrosothiazolidine-4-carboxylic Acid: A Guide for Researchers

FOR IMMEDIATE RELEASE

Application Note & Protocol

Topic: Analytical Methods for the Detection of N-Nitrosothiazolidine-4-carboxylic Acid (NTCA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (NTCA) is a non-volatile N-nitroso compound that has been identified in various cured meats, smoked fish, and human biological samples.[1][2] Its presence is of interest to researchers in food safety and human health due to the potential for N-nitroso compounds to act as carcinogens. NTCA can be formed from the reaction of thiazolidine-4-carboxylic acid with a nitrosating agent. Thiazolidine-4-carboxylic acid itself is a reaction product of L-cysteine and formaldehyde.[1] Given its potential as a biomarker for endogenous nitrosation, sensitive and reliable analytical methods for its detection and quantification are crucial.[1][2]

This document provides detailed application notes and experimental protocols for the analysis of NTCA in food and biological matrices, primarily utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical Methods Overview

The primary analytical technique for the quantification of NTCA is HPLC-MS/MS, which offers high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the analyte.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the method of choice for NTCA analysis due to its ability to detect low concentrations in complex matrices. It involves separating the compound using liquid chromatography followed by detection and quantification using a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): While also a powerful technique, GC-MS analysis of non-volatile compounds like NTCA typically requires a derivatization step to increase their volatility and thermal stability.

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods described in the subsequent protocols.

Table 1: HPLC-MS/MS Method for a Thiazolidine-4-Carboxylic Acid Derivative in Human Plasma *

| Parameter | Value |

| Linearity Range | 0.25 - 10 µmol/L |

| Limit of Quantification (LOQ) | 0.25 µmol/L |

| Intra-day Precision (CV%) | 6.94 - 15.46% |

| Inter-day Precision (CV%) | 0.56 - 16.23% |

| Intra-day Accuracy (%) | 96.10 - 113.00% |

| Inter-day Accuracy (%) | 91.53 - 113.49% |

*Data from a validated method for a structurally similar compound, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid, which can serve as a strong starting point for NTCA method development.[3]

Table 2: NTCA Concentrations Found in Food and Biological Samples

| Matrix | Method | Concentration Range |

| Cured Meat Products | Not Specified | 8 - 1400 ppb |

| Human Urine (24-h) | Not Specified | 0.9 - 35.9 µ g/day |

Experimental Protocols

Protocol 1: Analysis of NTCA in Cured Meat by HPLC-MS/MS

This protocol is based on established methods for the analysis of nitrosamines in meat products.

1. Sample Preparation

-

Homogenization: Weigh 5.0 g of the cured meat sample and homogenize it.

-

Extraction:

-

Transfer the homogenized sample to a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile.

-

Vortex for 1 minute and then sonicate for 10 minutes.

-

-

Centrifugation: Centrifuge the sample at 8000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC-MS/MS Conditions

-

HPLC System: Agilent 1290 Infinity or equivalent.

-

Mass Spectrometer: AB Sciex Triple Quad or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: To be determined by direct infusion of an NTCA standard.

3. Quality Control

-

Spike pre-extraction matrix blanks with known concentrations of NTCA standard to determine recovery.

-

Analyze procedural blanks to monitor for contamination.

-

Prepare a calibration curve using NTCA standards in a clean matrix extract.

Protocol 2: Analysis of NTCA in Human Urine by HPLC-MS/MS

This protocol is adapted from methods for the analysis of small molecules in urine.

1. Sample Preparation

-

Thawing: Thaw frozen urine samples at room temperature.

-

Centrifugation: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

-

Dilution: Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC-MS/MS Conditions

-

Follow the HPLC-MS/MS conditions as outlined in Protocol 1. Optimization of the gradient may be necessary based on the urine matrix.

3. Quality Control

-

Use a pooled urine sample from healthy volunteers as a blank matrix.

-

Spike blank urine with known concentrations of NTCA standard to prepare calibrators and quality control samples.

-

Assess recovery by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

Diagrams

Caption: Experimental workflow for the analysis of NTCA in cured meat.

Caption: Experimental workflow for the analysis of NTCA in human urine.

Conclusion

The provided protocols offer a robust framework for the sensitive and specific quantification of this compound in both food and biological matrices. The use of HPLC-MS/MS is highlighted as the preferred method, delivering the necessary performance for trace-level analysis. Researchers and drug development professionals can adapt these methodologies to their specific needs, ensuring accurate and reliable data for food safety assessments and clinical studies. Further method validation specific to NTCA in each matrix is recommended to establish definitive performance characteristics such as limit of detection (LOD) and recovery.

References

Application Note & Protocol: Quantitative Analysis of N-Nitrosothiazolidine-4-carboxylic Acid in Human Urine by HPLC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in biomarker analysis and safety assessment.

Introduction

N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a non-volatile N-nitroso compound found in human urine.[1] Its presence is considered a potential biomarker for endogenous nitrosation, which is the formation of N-nitroso compounds within the body from precursors like nitrite and secondary amines. Monitoring NTCA levels can provide insights into the endogenous formation of potentially carcinogenic N-nitroso compounds and may serve as an indicator of exposure to dietary or environmental precursors such as formaldehyde and nitrate/nitrite.[1] This application note provides a detailed protocol for the quantitative analysis of NTCA in human urine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

Principle

The method involves the extraction of NTCA from urine samples using solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte. The extracted NTCA is then separated from other components using reversed-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of the analyte to that of a stable isotope-labeled internal standard.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

-

Materials:

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX or equivalent)

-

Urine samples, thawed to room temperature and centrifuged to remove particulates.

-

Methanol (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (LC-MS grade)

-

Internal Standard (IS): N-Nitroso-[¹³C₂, ¹⁵N]-thiazolidine-4-carboxylic acid (or other suitable stable isotope-labeled analogue).

-

-

Procedure:

-

Sample Pre-treatment: To 1 mL of centrifuged urine, add the internal standard to a final concentration of 50 ng/mL. Acidify the sample by adding 50 µL of 2% formic acid in water.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove hydrophilic interferences. Follow with a wash of 2 mL of methanol to remove lipophilic interferences.

-

Elution: Elute the NTCA and internal standard from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

2. HPLC-MS/MS Analysis

-

Instrumentation:

-

HPLC system capable of binary gradient elution.

-

Autosampler.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is recommended for the separation of polar, acidic compounds.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

Time (min) % B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Proposed):

-

The molecular weight of NTCA is 162.17 g/mol .[2] The protonated precursor ion [M+H]⁺ is expected at m/z 163.2.

-

Based on common fragmentation patterns of N-nitrosamines, a primary fragmentation pathway involves the loss of the nitroso group (NO•), resulting in a neutral loss of 30 Da.[3] Another potential fragmentation for carboxylic acids is the loss of the carboxyl group (COOH), resulting in a neutral loss of 45 Da.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms) NTCA (Quantifier) 163.2 133.2 15 (Optimize) 100 NTCA (Qualifier) 163.2 118.2 20 (Optimize) 100 | Internal Standard | Dependent on labeled positions | To be determined | Optimize | 100 |

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Data Presentation

The following table summarizes the expected quantitative performance of the method based on published data for other N-nitrosamines in urine.[4][5][6] These values should be established and validated for NTCA in the user's laboratory.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |

| Linear Range | 1 - 200 ng/mL (r² > 0.99) |

| Recovery | 85 - 110% |

| Precision (Intra-day RSD) | < 10% |

| Precision (Inter-day RSD) | < 15% |

Mandatory Visualizations

Caption: Experimental workflow for the analysis of NTCA in urine.

Caption: Formation and analysis pathway of urinary NTCA.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound | C4H6N2O3S | CID 104890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of N-Nitrosothiazolidine-4-carboxylic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of N-Nitrosothiazolidine-4-carboxylic acid (NTCA) in biological samples, primarily focusing on urine. NTCA is a sulfur-containing N-nitrosamino acid that has been identified in human urine and is considered a potential biomarker for endogenous nitrosation reactions.[1][2] Its formation can occur from the reaction of cysteine with formaldehyde, followed by nitrosation.[1]

Data Presentation

The following table summarizes the quantitative levels of NTCA reported in human urine.

| Biological Matrix | Subject Group | Number of Subjects | NTCA Concentration Range | Reference |

| 24-hour Urine | Volunteers | 15 | 0.9 to 35.9 µ g/day | [2] |

Formation Pathway of NTCA

The formation of NTCA in biological systems is a significant aspect of its analysis, as it provides context for its presence as a biomarker. The pathway involves the reaction of L-cysteine with formaldehyde to form thiazolidine-4-carboxylic acid, which is subsequently nitrosated to form NTCA.

Experimental Protocols

The quantification of NTCA in biological samples typically involves sample preparation followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). GC-MS analysis necessitates a derivatization step to increase the volatility of the polar NTCA molecule.

General Experimental Workflow

The overall workflow for the analysis of NTCA in biological samples is depicted below.

Protocol 1: Quantification of NTCA in Urine by GC-MS

This protocol describes a general procedure for the extraction, derivatization, and analysis of NTCA from urine samples using GC-MS.

1. Materials and Reagents

-

NTCA standard

-

Internal Standard (e.g., Isotopically labeled NTCA)

-

Urine collection containers

-

Solvents: Ethyl acetate, Methanol (HPLC grade)

-

Derivatization reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (15 mL and 50 mL)

-

Evaporator (e.g., Nitrogen evaporator)

-

Vortex mixer

-